2'-Hydroxyacetophenone CAS number and properties
2'-Hydroxyacetophenone CAS number and properties
An In-depth Technical Guide to 2'-Hydroxyacetophenone
Core Summary: This document provides a comprehensive technical overview of 2'-Hydroxyacetophenone (CAS No. 118-93-4), a significant organic intermediate in the pharmaceutical and chemical industries. This guide details its chemical and physical properties, toxicological profile, and established experimental protocols for its synthesis and analysis. Furthermore, it explores its biological significance, particularly the role of its derivatives in drug development as modulators of key signaling pathways.
Chemical and Physical Properties
2'-Hydroxyacetophenone, also known as 2-acetylphenol, is a clear yellow to brown liquid characterized by a sweet, floral, and herbaceous odor. It belongs to the alkyl-phenylketone class of organic compounds.
Table 1: Physicochemical Properties of 2'-Hydroxyacetophenone
| Property | Value | Source(s) |
| CAS Number | 118-93-4 | |
| Molecular Formula | C₈H₈O₂ | |
| Molecular Weight | 136.15 g/mol | |
| IUPAC Name | 1-(2-hydroxyphenyl)ethanone | |
| Synonyms | 2-Acetylphenol, o-Hydroxyacetophenone | |
| Appearance | Clear yellow to brown liquid | |
| Melting Point | 3-6 °C | |
| Boiling Point | 213 °C at 717 mmHg | |
| Density | 1.131 g/mL at 25 °C | |
| Vapor Pressure | ~0.2 mmHg at 20 °C | |
| Vapor Density | 4.7 (vs air) | |
| Refractive Index | n20/D 1.558 | |
| Flash Point | 106 °C (222.8 °F) - closed cup | |
| Solubility | Slightly soluble in water; soluble in alcohol and ether. | |
| logP (o/w) | 1.92 |
Toxicological Information
2'-Hydroxyacetophenone is considered a hazardous substance and requires careful handling. It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.
Table 2: Toxicological Data for 2'-Hydroxyacetophenone
| Parameter | Value | Species | Route | Source(s) |
| LD50 | 100 mg/kg | Mouse | Intraperitoneal | |
| LD50 | 2700 mg/kg | Rat | Oral | |
| LD50 | > 2000 mg/kg | Rabbit | Dermal | |
| Irritation | Not irritating to the skin or eyes in animal studies. | Rabbit | Skin/Eye | |
| Sensitization | Not observed to have skin sensitizing effects in animal studies. | - | Skin | |
| Mutagenicity | Not mutagenic in bacteria. | - | - |
Experimental Protocols
Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
The traditional and most common method for synthesizing 2'-Hydroxyacetophenone is the Fries rearrangement of phenyl acetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Methodology:
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Preparation of Phenyl Acetate: Phenol and acetyl chloride (or acetic anhydride) are reacted, often with a catalytic amount of concentrated sulfuric acid. The molar ratio of phenol to acetyl chloride is typically around 1:1.0-1.5. The reaction is exothermic. The resulting phenyl acetate is then purified by distillation.
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Fries Rearrangement:
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Anhydrous aluminum chloride (Lewis acid) is added to the purified phenyl acetate. The reaction mixture is heated to a temperature between 120-160 °C for approximately 1.5 hours.
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The progress of the reaction can be monitored using thin-layer chromatography (TLC).
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Work-up and Purification:
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After cooling, the reaction mixture is hydrolyzed with a dilute hydrochloric acid solution (e.g., 5-10% HCl).
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The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.
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The combined organic layers are washed with water and a sodium bicarbonate solution, then dried over an anhydrous salt like magnesium sulfate.
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The solvent is removed via distillation, and the crude product can be further purified by steam distillation or column chromatography to yield 2'-hydroxyacetophenone.
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Improved Microwave-Assisted Protocol: An improved method utilizes microwave radiation to enhance the reaction rate and yield. In this protocol, phenyl acetate and aluminum chloride are placed in a microwave synthesis instrument and heated for a short duration (e.g., 7 minutes at 800 W), which can achieve yields up to 43.2%.
Caption: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
2'-Hydroxyacetophenone can be analyzed using reverse-phase HPLC (RP-HPLC).
Methodology:
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Sample Preparation: Samples are typically dissolved in a suitable solvent, centrifuged to remove particulates, and filtered through a 0.45 µm membrane filter.
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Chromatographic Conditions:
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Column: A C18 column is commonly used (e.g., Ascentis C-18, 25 x 0.46 cm, 5 µm).
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Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 3.0, or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.
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Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
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Detection: UV detection is suitable, with the wavelength set to approximately 244 nm for optimal absorbance of the ketone.
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Caption: Workflow for the analysis of 2'-Hydroxyacetophenone by HPLC.
Biological Activity and Applications in Drug Development
While 2'-Hydroxyacetophenone itself is primarily used as a chemical intermediate, its structural motif is of significant interest in medicinal chemistry. Derivatives of 2'-hydroxyacetophenone have been identified as potent and selective agonists for the Liver X Receptor (LXR), a key regulator of cholesterol, fatty acid, and glucose homeostasis.
Liver X Receptor (LXR) Signaling Pathway
LXRs are nuclear receptors that, upon activation by ligands (oxysterols), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
A study has shown that a 2-hydroxyacetophenone derivative serves as an effective linker in the design of novel LXRβ-selective agonists. These agonists have demonstrated the ability to increase high-density lipoprotein (HDL) cholesterol levels without the common side effect of elevating plasma triglycerides, positioning them as promising candidates for the treatment of atherosclerosis.
Caption: Activation of the LXR pathway by a 2'-Hydroxyacetophenone derivative.
